2-Fluoro-5-(methylsulphonyl)benzyl alcohol
Description
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Structure
3D Structure
Properties
Molecular Formula |
C8H9FO3S |
|---|---|
Molecular Weight |
204.22 g/mol |
IUPAC Name |
(2-fluoro-5-methylsulfonylphenyl)methanol |
InChI |
InChI=1S/C8H9FO3S/c1-13(11,12)7-2-3-8(9)6(4-7)5-10/h2-4,10H,5H2,1H3 |
InChI Key |
BKYSSEXQHNNQCH-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=CC(=C(C=C1)F)CO |
Origin of Product |
United States |
Contextual Significance and Research Overview of 2 Fluoro 5 Methylsulphonyl Benzyl Alcohol
Role of Fluorine in Organic Synthesis and Medicinal Chemistry Building Blocks
The introduction of fluorine into organic molecules has become a pivotal strategy in the fields of medicinal chemistry and materials science. sigmaaldrich.comnih.gov The unique properties of fluorine, such as its small size, high electronegativity, and the strength of the carbon-fluorine bond, can profoundly influence the biological and chemical characteristics of a compound. uni.lu In medicinal chemistry, the incorporation of fluorine can enhance a drug's metabolic stability, bioavailability, and binding affinity to target proteins. uni.luguidechem.com An estimated 20% of all pharmaceuticals contain fluorine, a testament to its significant impact on drug design and development. guidechem.com
Fluorine-containing building blocks are essential tools for synthetic chemists, enabling the introduction of this strategic element into target molecules. The presence of a fluorine atom can alter the acidity of nearby protons, direct the regioselectivity of reactions, and participate in unique non-covalent interactions. These attributes make fluorinated compounds highly sought after in the design of new drugs, agrochemicals, and advanced materials. sigmaaldrich.comnih.gov
Importance of Sulfonyl Functionalities in Chemical Transformations
The sulfonyl group (-SO₂-) is a powerful electron-withdrawing group that plays a crucial role in organic synthesis. googleapis.comsigmaaldrich.com Its presence in a molecule can significantly influence reactivity, polarity, and stability. sigmaaldrich.com Sulfones, which contain the sulfonyl group, are generally stable under a variety of reaction conditions, making them useful as protecting groups for other functional moieties. googleapis.com
Furthermore, the sulfonyl group can act as a good leaving group in nucleophilic substitution reactions and can activate adjacent positions for various chemical transformations. googleapis.com This functionality is integral to the construction of complex molecular architectures. In medicinal chemistry, the sulfonyl group is a key component of many sulfonamide drugs, which exhibit a broad range of biological activities, including antibacterial and diuretic properties.
Strategic Positioning of 2-Fluoro-5-(methylsulphonyl)benzyl alcohol in Modern Synthetic Methodologies
This compound is strategically positioned as a versatile intermediate in modern synthetic methodologies. Its significance stems from its potential to be elaborated into a variety of more complex structures. The benzyl (B1604629) alcohol functionality can be readily oxidized to the corresponding aldehyde or carboxylic acid, providing a handle for further transformations such as reductive amination, esterification, or amide bond formation. A plausible synthetic route to this compound involves the reduction of its corresponding carboxylic acid, 2-Fluoro-5-(methylsulfonyl)benzoic acid, a commercially available starting material. guidechem.comsigmaaldrich.com This type of reduction is a common and well-established transformation in organic synthesis. For instance, the structurally similar 2-Chloro-5-(trifluoromethyl)benzyl alcohol is prepared by the reduction of 2-Chloro-5-(trifluoromethyl)benzoic acid using a borane-tetrahydrofuran (B86392) complex. guidechem.com
The presence of both the electron-withdrawing fluorine and methylsulfonyl groups on the aromatic ring activates it for certain types of reactions and influences the reactivity of the benzylic position. This substitution pattern makes the compound a potentially valuable precursor for the synthesis of targeted molecules in drug discovery and materials science. While specific, large-scale applications of this compound are not widely reported in scientific literature, its availability from chemical suppliers suggests its use as a building block in proprietary or early-stage research and development projects.
Advanced Synthetic Strategies and Methodologies for 2 Fluoro 5 Methylsulphonyl Benzyl Alcohol
Retrosynthetic Analysis and Key Disconnections
A retrosynthetic analysis of 2-Fluoro-5-(methylsulfonyl)benzyl alcohol reveals several key disconnections, offering multiple strategic pathways for its synthesis. The primary functional groups—the benzyl (B1604629) alcohol, the fluoro group, and the methylsulfonyl moiety—can be introduced at various stages, leading to different synthetic routes.
Primary Disconnections:
C-C Bond Disconnection (Route A): The most straightforward disconnection is at the benzylic carbon, suggesting a precursor such as 2-fluoro-5-(methylsulfonyl)benzaldehyde or a corresponding benzoic acid derivative. This approach focuses on the late-stage formation of the benzyl alcohol.
C-S Bond Disconnection (Route B): Disconnecting the methylsulfonyl group leads to a 2-fluoro-5-halobenzyl alcohol intermediate. The methylsulfonyl group can then be introduced via nucleophilic substitution with a methylsulfinate salt or through a multi-step sequence involving a methylthio ether intermediate followed by oxidation.
C-F Bond Disconnection (Route C): Disconnection of the fluorine atom points towards a 5-(methylsulfonyl)benzyl alcohol precursor. Fluorination can be achieved through methods like the Balz-Schiemann reaction on an amino precursor or nucleophilic aromatic substitution on an appropriately activated ring.
These primary disconnections give rise to several convergent and linear synthetic strategies, each with its own set of advantages and challenges.
Multistep Synthetic Routes: A Comparative Analysis
The synthesis of 2-Fluoro-5-(methylsulfonyl)benzyl alcohol can be approached through several multistep routes, each defined by the sequence of key chemical transformations.
Introduction of the Fluorine Atom: Regioselective Fluorination Approaches
The regioselective introduction of the fluorine atom is a critical step in many synthetic routes.
From an Amino Precursor (Sandmeyer-type Reaction): A common strategy involves the diazotization of a 2-amino-4-(methylsulfonyl)toluene derivative followed by a Balz-Schiemann reaction or a related Sandmeyer-type fluorination. ox.ac.ukwikipedia.org The Sandmeyer reaction provides a reliable method for introducing fluorine, though it requires the handling of diazonium salts. ox.ac.uk
Nucleophilic Aromatic Substitution (SNAr): In substrates with strong electron-withdrawing groups, such as a nitro or sulfonyl group, nucleophilic aromatic substitution with a fluoride (B91410) source can be an effective method. organic-chemistry.orgmdpi.com The reactivity order for leaving groups in SNAr is often F > Cl > Br > I, which is counterintuitive but is due to the high electronegativity of fluorine stabilizing the intermediate Meisenheimer complex. mdpi.com Phase-transfer catalysts can be employed to facilitate the reaction between an ionic fluoride salt and an organic substrate. ijirset.comorganic-chemistry.org
Formation of the Methylsulfonyl Moiety: Oxidation and Sulfonylation Routes
The methylsulfonyl group can be introduced either by direct sulfonylation or through the oxidation of a methylthio precursor.
Oxidation of a Methylthio Ether: A widely used method involves the introduction of a methylthio group (-SMe) followed by oxidation to the sulfone (-SO₂Me). The initial methylthioether can be synthesized via nucleophilic substitution of a halide with sodium thiomethoxide. The subsequent oxidation can be achieved using various oxidizing agents. Hydrogen peroxide is a common and environmentally benign oxidant, often used in the presence of a catalyst. bohrium.com Other reagents like Oxone or m-CPBA are also effective. bohrium.com Careful control of reaction conditions is necessary to avoid over-oxidation or side reactions. The oxidation of sulfides to sulfones is a well-established transformation. google.com
Direct Sulfonylation: Direct introduction of the methylsulfonyl group can be achieved through Friedel-Crafts type reactions using methanesulfonyl chloride or anhydride, although this can sometimes suffer from regioselectivity issues. organic-chemistry.org Another approach involves the reaction of an organometallic species (e.g., a Grignard or organolithium reagent) with sulfur dioxide followed by methylation.
Construction of the Benzyl Alcohol Core: Reductions and Grignard-type Additions
The final step in many synthetic routes is the formation of the benzyl alcohol.
Reduction of a Benzoic Acid Derivative: A common and efficient method is the reduction of the corresponding 2-fluoro-5-(methylsulfonyl)benzoic acid. Borane (B79455) complexes, such as borane-tetrahydrofuran (B86392) (BH₃·THF) or borane-dimethyl sulfide (B99878) (BH₃·SMe₂), are highly effective and chemoselective for the reduction of carboxylic acids in the presence of other functional groups. ijirset.comgoogle.comyoutube.comresearchgate.netnih.gov
Reduction of a Benzaldehyde (B42025): If the synthetic route proceeds via 2-fluoro-5-(methylsulfonyl)benzaldehyde, this can be readily reduced to the benzyl alcohol using mild reducing agents like sodium borohydride (B1222165) (NaBH₄).
Grignard-type Additions: An alternative is the reaction of a Grignard reagent, such as methylmagnesium bromide, with 2-fluoro-5-(methylsulfonyl)benzaldehyde to form a secondary alcohol, which is not the target compound but illustrates the reactivity of the aldehyde.
Comparative Data on Reduction Methods for Carboxylic Acids:
| Reducing Agent | Typical Conditions | Advantages | Disadvantages |
| BH₃·THF | THF, 0 °C to reflux | High selectivity for carboxylic acids. google.com | Less stable than BH₃·SMe₂, lower concentration. youtube.com |
| BH₃·SMe₂ | THF, rt | More stable and concentrated than BH₃·THF. youtube.com | Unpleasant odor. youtube.com |
| LiAlH₄ | THF, 0 °C to rt | Very powerful reducing agent. | Lacks selectivity, reduces many functional groups. youtube.com |
| NaBH₄/Activation | e.g., with I₂ or BF₃·OEt₂ | Milder than LiAlH₄, can be more selective. | Requires activation of the carboxylic acid. youtube.com |
Stereoselective and Enantioselective Synthesis Approaches
The development of stereoselective methods for the synthesis of chiral alcohols is a significant area of research. If the target were a chiral derivative of 2-fluoro-5-(methylsulfonyl)benzyl alcohol, for instance, by substitution at the benzylic carbon, enantioselective reduction of a corresponding ketone precursor, 2-fluoro-5-(methylsulfonyl)acetophenone, would be a key step.
Catalytic Asymmetric Hydrogenation: The Noyori asymmetric hydrogenation, which utilizes ruthenium catalysts with chiral diphosphine ligands like BINAP, is a powerful method for the enantioselective reduction of ketones. wikipedia.orgresearchgate.netmagritek.com This method is known for its high enantioselectivity and broad substrate scope. magritek.com
Corey-Bakshi-Shibata (CBS) Reduction: The CBS reduction employs a chiral oxazaborolidine catalyst in conjunction with a stoichiometric borane source to achieve highly enantioselective reduction of prochiral ketones. organic-chemistry.orgnih.govnih.gov This method is predictable and often provides high enantiomeric excess. organic-chemistry.org
Biocatalysis: The use of enzymes, such as ketone reductases from microorganisms like Rhodotorula glutinis, offers an environmentally friendly and highly selective method for the asymmetric reduction of ketones to chiral alcohols. researchgate.netnih.govjocpr.commasterorganicchemistry.comprinceton.edunih.govmdpi.com Biocatalytic methods can often be performed in aqueous media under mild conditions. masterorganicchemistry.com
Comparison of Enantioselective Ketone Reduction Methods:
| Method | Catalyst/Reagent | Typical Enantiomeric Excess (ee) | Key Features |
| Noyori Hydrogenation | [RuCl(p-cymene)((R,R)-TsDPEN)] | >95% | High turnover numbers, broad substrate scope. magritek.comalfa-chemistry.com |
| CBS Reduction | Chiral oxazaborolidine, BH₃ | >95% | Predictable stereochemistry, widely applicable. organic-chemistry.org |
| Biocatalysis (KRED) | Ketone Reductase | Often >99% | High enantioselectivity, mild and green conditions. researchgate.netnih.gov |
Green Chemistry Principles in 2-Fluoro-5-(methylsulfonyl)benzyl alcohol Synthesis
The application of green chemistry principles is crucial for developing sustainable synthetic routes. masterorganicchemistry.com
Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. For example, catalytic reductions are preferred over stoichiometric ones.
Use of Safer Solvents: Replacing hazardous organic solvents with greener alternatives such as water, ethanol, or supercritical fluids can significantly reduce the environmental impact of a synthesis. researchgate.netjocpr.comresearchgate.netpharmtech.com For instance, some catalytic reductions and oxidations can be performed in water. researchgate.net
Catalysis: The use of catalytic reagents in place of stoichiometric ones reduces waste and often allows for milder reaction conditions. This is particularly relevant in the reduction and oxidation steps. researchgate.net
Biocatalysis: As mentioned in the stereoselective synthesis section, enzymes offer a green alternative to traditional chemical catalysts, operating under mild conditions with high selectivity. organic-chemistry.orgmasterorganicchemistry.comnih.govmdpi.com
By carefully selecting starting materials, reagents, and reaction conditions, the synthesis of 2-Fluoro-5-(methylsulfonyl)benzyl alcohol can be designed to be not only efficient but also environmentally responsible.
Catalyst Development and Application
The selective reduction of a carbonyl group in the presence of other functional groups, such as a sulfonyl and a fluoro group, is a critical challenge in the synthesis of 2-Fluoro-5-(methylsulphonyl)benzyl alcohol. The development of highly efficient and selective catalysts is therefore of paramount importance.
Commonly, the reduction of aldehydes and ketones to alcohols is achieved using hydride reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). While effective, these stoichiometric reagents generate significant waste, prompting the development of catalytic hydrogenation processes.
For the catalytic hydrogenation of 2-fluoro-5-(methylsulfonyl)benzaldehyde, catalysts based on precious metals such as palladium (Pd), platinum (Pt), and ruthenium (Ru) are often employed. The choice of catalyst support can significantly influence the activity and selectivity. For instance, a hybrid nano-structure Pd catalyst has demonstrated high activity and selectivity for the hydrogenation of benzaldehyde to benzyl alcohol. researchgate.net Such a system could be adapted for the synthesis of this compound.
Recent advancements have also focused on the development of homogeneous catalysts. For example, Ru3(CO)12-based systems have been shown to be effective for the selective hydrogenation of α,β-unsaturated aldehydes, with selectivity being tunable by the ligand-to-metal ratio. capes.gov.br While the target molecule is not an α,β-unsaturated aldehyde, the principles of catalyst and ligand design for selective carbonyl reduction are transferable.
Furthermore, enzymatic catalysis using ketoreductases is emerging as a powerful tool for the selective reduction of carbonyl compounds. chemrxiv.org These biocatalysts offer high enantioselectivity and operate under mild conditions, which can be advantageous for complex molecules like this compound.
| Catalyst System | Precursor | Key Features | Potential Application |
| Pd/C | 2-Fluoro-5-(methylsulfonyl)benzaldehyde | Widely used, cost-effective, good activity. | Standard catalytic hydrogenation. |
| Pt/C | 2-Fluoro-5-(methylsulfonyl)benzaldehyde | High activity, may require milder conditions to avoid over-reduction. | Efficient reduction under controlled conditions. |
| Ru-phosphine complexes | 2-Fluoro-5-(methylsulfonyl)benzaldehyde | Homogeneous catalysis, tunable selectivity. | Selective reduction of the aldehyde group. capes.gov.br |
| Ketoreductases | 2-Fluoro-5-(methylsulfonyl)benzaldehyde | High selectivity, mild reaction conditions, environmentally benign. | Enantioselective synthesis if a chiral product is desired. chemrxiv.org |
Solvent Selection and Minimization Strategies
The selection of an appropriate solvent is crucial for the successful synthesis of this compound, as it can influence reaction rates, selectivity, and ease of product isolation. The polarity of the solvent can significantly affect the reactivity of the carbonyl group. nih.gov
For reductions using metal hydrides, ethereal solvents like tetrahydrofuran (B95107) (THF) or diethyl ether are common. In catalytic hydrogenations, a range of solvents can be used, including alcohols (e.g., ethanol, methanol), esters (e.g., ethyl acetate), and hydrocarbons (e.g., toluene). The choice often depends on the solubility of the substrate and the catalyst's performance. For instance, in the reduction of substituted benzaldehydes, the solvent can impact the transition state and thus the reaction kinetics. acs.org
Solvent minimization strategies are increasingly important in green chemistry. This can involve using solvent-free reaction conditions or employing alternative reaction media such as ionic liquids or supercritical fluids. Microwave-assisted synthesis can also reduce the need for large volumes of solvent and significantly shorten reaction times.
| Solvent | Type | Key Considerations |
| Tetrahydrofuran (THF) | Ether | Good for metal hydride reductions, good solubility for many organic compounds. |
| Ethanol | Protic Solvent | Commonly used in catalytic hydrogenation, can act as a hydrogen donor in transfer hydrogenation. |
| Toluene | Aromatic Hydrocarbon | Higher boiling point, useful for reactions requiring elevated temperatures. |
| Water | Protic Solvent | Green solvent, but solubility of organic substrates can be an issue. Use of phase-transfer catalysts may be necessary. |
Process Optimization and Scale-Up Considerations
The transition from a laboratory-scale synthesis to an industrial-scale process requires careful optimization of reaction parameters to ensure safety, efficiency, and cost-effectiveness. For the synthesis of this compound, key parameters to optimize include temperature, pressure (for hydrogenations), reaction time, and catalyst loading.
Design of Experiments (DoE) is a powerful statistical tool that can be used to systematically optimize these parameters. By varying multiple factors simultaneously, DoE can identify the optimal reaction conditions with a minimum number of experiments.
On a larger scale, heat transfer and mass transfer become critical considerations. The reduction of benzaldehydes is often an exothermic process, and efficient heat removal is necessary to prevent runaway reactions. The choice of reactor is also important; for catalytic hydrogenations, a stirred-tank reactor or a packed-bed reactor may be used.
Furthermore, the work-up and purification procedures must be scalable. This may involve moving from chromatographic purification, which is common in the lab, to crystallization or distillation for large-scale production. The development of a robust crystallization process is often a key step in ensuring high purity of the final product.
Table of Chemical Compounds Mentioned
| Chemical Name |
| This compound |
| 2-Fluoro-5-(methylsulfonyl)benzaldehyde |
| 2-Fluoro-5-(methylsulfonyl)benzoic acid |
| Sodium borohydride |
| Lithium aluminum hydride |
| Palladium |
| Platinum |
| Ruthenium |
| Tetrahydrofuran |
| Diethyl ether |
| Ethanol |
| Methanol |
| Ethyl acetate |
| Toluene |
| Water |
Reaction Pathways and Mechanistic Investigations of 2 Fluoro 5 Methylsulphonyl Benzyl Alcohol
Reactivity of the Hydroxyl Group:
The primary alcohol functionality in 2-Fluoro-5-(methylsulphonyl)benzyl alcohol is a key site for synthetic modification. Its reactivity is influenced by the electronic effects of the substituents on the aromatic ring.
Selective Oxidation Reactions and Derivatives
The selective oxidation of the benzylic alcohol to the corresponding aldehyde, 2-fluoro-5-(methylsulfonyl)benzaldehyde, is a fundamental transformation. This reaction is critical for the synthesis of various downstream products. A variety of oxidizing agents can be employed for this purpose, with the choice of reagent often dictated by the desired selectivity and reaction conditions.
Commonly used methods for the oxidation of benzyl (B1604629) alcohols to aldehydes include Swern oxidation, Dess-Martin periodinane (DMP), and manganese dioxide (MnO₂). For substrates with electron-withdrawing groups, such as the methylsulfonyl group present in the target molecule, milder oxidation conditions are often preferred to avoid over-oxidation to the carboxylic acid.
Table 1: Illustrative Conditions for the Selective Oxidation of this compound
| Oxidizing Agent | Solvent | Temperature (°C) | Typical Yield (%) |
| Dess-Martin Periodinane | Dichloromethane | Room Temperature | >90 |
| Pyridinium Chlorochromate (PCC) | Dichloromethane | Room Temperature | 85-95 |
| Manganese Dioxide (MnO₂) | Dichloromethane | Reflux | 70-85 |
Note: The data in this table is illustrative and based on typical yields for the oxidation of substituted benzyl alcohols. Actual yields for this compound may vary.
The resulting 2-fluoro-5-(methylsulfonyl)benzaldehyde is a valuable intermediate for the synthesis of more complex molecules through reactions such as reductive amination, Wittig reactions, and aldol condensations.
Etherification and Esterification Reactions
The hydroxyl group of this compound can readily undergo etherification and esterification reactions to produce a variety of derivatives. These reactions typically involve the reaction of the alcohol with an alkyl halide or an acyl halide/anhydride, respectively, often in the presence of a base.
For etherification, the Williamson ether synthesis is a common method, where the alcohol is first deprotonated with a strong base to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. However, for benzyl alcohols with electron-withdrawing groups, alternative methods that proceed via a carbocation intermediate may be less efficient. organic-chemistry.orgnih.govnih.govacs.org
Esterification is typically achieved by reacting the alcohol with a carboxylic acid in the presence of an acid catalyst (Fischer esterification) or with a more reactive acyl derivative like an acyl chloride or anhydride in the presence of a base.
Table 2: Representative Etherification and Esterification Reactions
| Reaction Type | Reagent | Base/Catalyst | Product |
| Etherification | Methyl Iodide | Sodium Hydride | 2-Fluoro-5-(methylsulphonyl)benzyl methyl ether |
| Etherification | Benzyl Bromide | Sodium Hydride | Benzyl (2-fluoro-5-(methylsulphonyl)benzyl) ether |
| Esterification | Acetic Anhydride | Pyridine | 2-Fluoro-5-(methylsulphonyl)benzyl acetate |
| Esterification | Benzoyl Chloride | Triethylamine | 2-Fluoro-5-(methylsulphonyl)benzyl benzoate |
Note: This table provides examples of potential reactions and products. Specific reaction conditions and yields would need to be determined experimentally.
Palladium-Catalyzed Cross-Coupling Involving the Hydroxyl Group
While less common for benzyl alcohols themselves, derivatives of the hydroxyl group, such as tosylates or mesylates, can participate in palladium-catalyzed cross-coupling reactions. These reactions, such as the Suzuki, Stille, and Sonogashira couplings, are powerful tools for the formation of carbon-carbon bonds. The hydroxyl group is first converted to a better leaving group (e.g., tosylate) to enable oxidative addition to the palladium catalyst.
Transformations Involving the Fluoroaryl Moiety:
The fluoroaryl ring of this compound is activated towards certain transformations due to the presence of the fluorine atom and the strongly electron-withdrawing methylsulfonyl group.
Nucleophilic Aromatic Substitution (SNAr) at the Fluorine-Bearing Carbon
The fluorine atom in this compound is susceptible to nucleophilic aromatic substitution (SNAr). The methylsulfonyl group, being a powerful electron-withdrawing group situated para to the fluorine, strongly activates the aromatic ring for nucleophilic attack. This activation occurs through the stabilization of the negatively charged Meisenheimer intermediate that is formed during the reaction. nih.govwikipedia.orgyoutube.combeilstein-journals.orgmasterorganicchemistry.com
In SNAr reactions, fluoride (B91410) is an excellent leaving group, which further facilitates the substitution. youtube.commasterorganicchemistry.com A wide range of nucleophiles, including alkoxides, amines, and thiols, can displace the fluoride ion to yield a variety of substituted products.
Table 3: Potential Nucleophilic Aromatic Substitution Reactions
| Nucleophile | Reagent | Product |
| Methoxide | Sodium Methoxide | 2-Methoxy-5-(methylsulphonyl)benzyl alcohol |
| Dimethylamine | Dimethylamine | 2-(Dimethylamino)-5-(methylsulphonyl)benzyl alcohol |
| Thiophenoxide | Sodium Thiophenoxide | 2-(Phenylthio)-5-(methylsulphonyl)benzyl alcohol |
Note: The reactions and products in this table are illustrative of the expected reactivity based on SNAr principles.
The general mechanism for the SNAr reaction involves the addition of the nucleophile to the carbon bearing the fluorine atom, followed by the elimination of the fluoride ion, which restores the aromaticity of the ring. The rate-determining step is typically the initial nucleophilic attack. youtube.com
C-F Bond Activation and Functionalization Strategies
Beyond SNAr, the C-F bond can be activated through other strategies, often involving transition metal catalysis or the use of strong Lewis acids. These methods can lead to different types of functionalization that are not accessible through SNAr. nih.govbeilstein-journals.orgfrontiersin.orgnih.gov
For benzylic fluorides, activation can be achieved through hydrogen bonding with protic solvents or specific hydrogen-bond donors, which can facilitate the formation of a benzylic carbocation-like species. frontiersin.orgnih.gov This intermediate can then be trapped by various nucleophiles. While the primary focus of this mechanism is on benzylic C-F bonds, the principles can be extended to the activation of aryl fluorides under certain conditions.
Transition metal-catalyzed C-F bond activation, often using palladium, nickel, or rhodium complexes, allows for a broader range of cross-coupling reactions, including C-H activation and the formation of new C-C, C-N, and C-O bonds. These reactions typically proceed through an oxidative addition of the C-F bond to the metal center.
Metal-Catalyzed Cross-Coupling Reactions at the Aryl Moiety
Metal-catalyzed cross-coupling reactions are fundamental transformations in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. organic-chemistry.orgd-nb.inforesearchgate.netrsc.org For a substrate like this compound, the primary site for such reactions on the aryl moiety is the carbon atom bearing the fluorine atom.
Palladium-catalyzed reactions such as the Suzuki-Miyaura coupling (for C-C bonds) and the Buchwald-Hartwig amination (for C-N bonds) are prominent examples. wikipedia.orgnih.govnih.gov These reactions typically employ aryl halides (Br, I) or pseudohalides (e.g., triflates) as electrophilic partners. acsgcipr.orgnih.gov The carbon-fluorine bond is significantly stronger and less reactive, making aryl fluorides more challenging substrates for oxidative addition to the metal center, which is often the rate-limiting step.
However, advancements in catalyst design, particularly the development of electron-rich and sterically hindered phosphine ligands, have enabled the successful coupling of some activated aryl fluorides. wikipedia.org In this compound, the potent electron-withdrawing nature of the methylsulfonyl group, positioned para to the fluorine, increases the electrophilicity of the C-F bond, making it more susceptible to certain cross-coupling conditions.
Below is a table of representative conditions for cross-coupling reactions involving analogous aryl fluorides, which could potentially be adapted for this compound.
| Reaction Type | Coupling Partner | Catalyst/Ligand | Base | Solvent | Typical Conditions | Ref |
| Suzuki-Miyaura | Arylboronic Acid | Pd(OAc)₂ / JohnPhos | K₂CO₃ | DMF | Microwave heating | nih.gov |
| Suzuki-Miyaura | Potassium Aryltrifluoroborate | PdCl₂(dppf)·CH₂Cl₂ | Cs₂CO₃ | THF/H₂O | 77 °C, 23 h | nih.gov |
| Buchwald-Hartwig | Primary/Secondary Amine | Pd(OAc)₂ / BINAP | Cs₂CO₃ | Toluene | Oil-bath heating | nih.gov |
| Stille Coupling | Organostannane | Pd(OAc)₂ / XPhos | CsF | t-BuOH | Elevated temperature | scispace.com |
Chemistry of the Methylsulfonyl Group
The methylsulfonyl (-SO₂CH₃) group is a powerful electron-withdrawing substituent that profoundly influences the reactivity of the aromatic ring. Its chemistry is central to understanding the behavior of this compound, particularly in substitution reactions.
Methylsulfonyl Group as a Leaving Group in Substitution Reactions
In the context of nucleophilic aromatic substitution (SₙAr), a leaving group is displaced by a nucleophile. For an SₙAr reaction to proceed, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups, typically positioned ortho and/or para to the leaving group. wikipedia.org These groups stabilize the negatively charged intermediate, known as a Meisenheimer complex. wikipedia.org
While the methylsulfonyl group itself can act as a leaving group in certain heterocyclic systems, in activated benzene derivatives it more commonly functions as a potent activating group for the displacement of a halide. rsc.orgacs.org In this compound, the methylsulfonyl group is para to the fluoro substituent. This positioning strongly activates the C-F bond toward nucleophilic attack. Therefore, in a potential SₙAr reaction, the fluorine atom would be the leaving group, not the methylsulfonyl group. The reaction rate for the displacement of halogens in SₙAr reactions often follows the order F > Cl > Br > I, because the rate-determining step is the initial attack of the nucleophile, which is facilitated by the high electronegativity of fluorine. wikipedia.org
Activation Strategies for the Methylsulfonyl Group
The term "activation" in this context refers to strategies that leverage the properties of the methylsulfonyl group to facilitate reactions on the aromatic ring. The primary role of the -SO₂CH₃ group is to decrease the electron density of the aromatic system, thereby activating it for nucleophilic attack.
Key strategies to exploit this activation include:
Positional Activation: The placement of the methylsulfonyl group ortho or para to a suitable leaving group (like fluorine in the target molecule) is the most critical factor for activating the ring for SₙAr reactions. This arrangement allows for maximal resonance stabilization of the Meisenheimer complex intermediate.
Choice of Nucleophile: Strong nucleophiles, such as alkoxides, thiolates, or amines, are required to attack the electron-deficient ring and displace the leaving group.
Solvent Effects: The use of polar aprotic solvents (e.g., DMSO, DMF) can accelerate SₙAr reactions by effectively solvating the cation of the nucleophilic reagent without strongly solvating the nucleophile itself, thus enhancing its reactivity. researchgate.net
Additional Electron-Withdrawing Groups: The introduction of other EWGs on the ring would further increase its electrophilicity and enhance the rate of nucleophilic substitution. acs.org
Reactivity of the Aromatic Ring System
The reactivity of the benzene ring in this compound towards electrophiles and reduction is governed by the combined electronic effects of its three substituents.
Electrophilic Aromatic Substitution
Electrophilic aromatic substitution (EAS) involves the attack of an electrophile on the electron-rich π-system of the benzene ring. The substituents already present on the ring determine both the rate of reaction and the position of the incoming electrophile.
The directing effects of the substituents on this compound are summarized below:
| Substituent | Position | Type | Directing Effect |
| -F | C2 | Deactivating | Ortho, Para |
| -SO₂CH₃ | C5 | Strongly Deactivating | Meta |
| -CH₂OH | C1 | Weakly Activating | Ortho, Para |
The aromatic ring is heavily deactivated towards EAS due to the presence of two deactivating groups, the fluoro and, most significantly, the strongly deactivating methylsulfonyl group. sfu.ca The directing effects are conflicting. The powerful meta-directing influence of the sulfonyl group is expected to dominate, directing any incoming electrophile to the positions meta to it (C4 and C6). The C4 position is also ortho to the weakly activating -CH₂OH group. Therefore, substitution, if it occurs, would most likely happen at the C4 position under harsh reaction conditions.
Hydrogenation and Reduction of the Aromatic Ring
The reduction of the aromatic ring to a cyclohexane ring is a common transformation known as aromatic hydrogenation. This reaction typically requires high pressures of hydrogen gas and a heterogeneous catalyst. rsc.org For benzyl alcohol and its derivatives, catalysts based on ruthenium (Ru) and rhodium (Rh) are often effective. rsc.orgkyushu-u.ac.jp
A key challenge in the hydrogenation of substituted benzyl alcohols is achieving selectivity for ring reduction without causing hydrogenolysis of other functional groups. kyushu-u.ac.jp Potential side reactions for this compound include:
Hydrogenolysis of the benzylic C-O bond to yield a methyl group.
Hydrogenolysis of the C-S bond.
Hydrogenolysis of the C-F bond.
Careful selection of the catalyst and reaction conditions is crucial to favor the desired outcome of producing 2-fluoro-5-(methylsulphonyl)cyclohexylmethanol. For example, studies on the hydrogenation of benzoic acid to benzyl alcohol have shown that the choice of metal and support can dramatically influence selectivity, preventing ring reduction. qub.ac.ukmanchester.ac.uk Conversely, systems designed for aromatic hydrogenation can achieve high yields of the saturated ring product. rsc.org
The table below presents catalyst systems used for the hydrogenation of related aromatic compounds.
| Substrate | Catalyst | Solvent | Conditions | Product | Ref |
| Benzyl Alcohol | Ru/C | Compressed CO₂/Water | 100 °C, H₂ (4 MPa), CO₂ (4 MPa) | Cyclohexanemethanol | rsc.org |
| Benzaldehyde (B42025) | RuCO/HT | Isopropanol | 100 °C, 3.5 MPa H₂ | Cyclohexanemethanol | kyushu-u.ac.jp |
| Benzoic Acid | Pt/SnO₂ | Dioxane | 190 °C, 30 bar H₂ | Benzyl Alcohol (No ring reduction) | qub.ac.uk |
Tandem, Cascade, and One-Pot Reactions Utilizing this compound
The strategic placement of both a fluorine atom and a methylsulfonyl group on the aromatic ring of this compound presents a unique substrate for the development of complex molecular architectures through tandem, cascade, and one-pot reactions. These efficient synthetic strategies, which combine multiple reaction steps in a single operation, are of significant interest for their atom and step economy. While specific literature on tandem, cascade, or one-pot reactions commencing directly from this compound is not extensively detailed, its structural motifs suggest plausible pathways based on established methodologies for substituted benzyl alcohols. The electron-withdrawing nature of both the fluoro and methylsulfonyl substituents is anticipated to play a crucial role in modulating the reactivity of the benzylic alcohol.
One potential application of this compound is in the one-pot synthesis of nitrogen-containing heterocycles. oaepublish.comnih.gov This can be achieved through a dehydrogenative coupling reaction with various amino compounds. oaepublish.comnih.gov For instance, in a reaction with 2-aminoethanol, a nickel-catalyzed process could facilitate a tandem oxidation-condensation-cyclization sequence to yield a substituted tetrahydroquinoline derivative. The reaction would be initiated by the oxidation of the benzyl alcohol to the corresponding aldehyde, which then undergoes condensation with the amino alcohol, followed by an intramolecular cyclization and subsequent aromatization.
Another plausible one-pot transformation is the synthesis of epoxides from this compound and various aldehydes. nih.govbeilstein-journals.orgsemanticscholar.org This reaction can proceed via the in situ generation of a sulfonium salt from the benzyl alcohol, which then acts as a precursor for a Corey-Chaykovsky-type epoxidation. nih.govbeilstein-journals.orgsemanticscholar.org The presence of electron-withdrawing groups on the benzyl alcohol can influence the rate of sulfonium salt formation and the subsequent ylide generation.
Furthermore, iron-catalyzed intramolecular cyclization reactions represent a promising avenue for the utilization of derivatives of this compound in the synthesis of N-heterocycles. By analogy, if the benzyl alcohol is first converted to a derivative containing a tethered nucleophile, such as an amine, an iron catalyst could promote an intramolecular cyclization to form, for example, a substituted isoindoline.
Palladium-catalyzed one-pot reactions for the synthesis of imines and secondary amines from benzyl alcohols and primary amines also offer a viable route for the functionalization of this compound. organic-chemistry.org This process typically involves the aerobic oxidation of the alcohol to the aldehyde, followed by condensation with a primary amine to form an imine. Subsequent reduction, which can often be achieved in the same pot, would yield the corresponding secondary amine.
The following tables present hypothetical data for these proposed one-pot reactions, illustrating the potential scope and efficiency of these methods for the utilization of this compound in the synthesis of more complex molecules.
Table 1: Hypothetical One-Pot Synthesis of Substituted Tetrahydroquinolines
| Entry | Amine Partner | Catalyst | Solvent | Temperature (°C) | Yield (%) |
| 1 | 2-aminoethanol | Ni-Al-LDO | Toluene | 150 | 85 |
| 2 | 2-aminobenzyl alcohol | Ru(p-cymene)Cl2]2 | Dioxane | 120 | 78 |
| 3 | 3-aminopropanol | Co/N-rGO | Xylene | 160 | 82 |
Table 2: Hypothetical One-Pot Synthesis of Substituted Epoxides
| Entry | Aldehyde | Acid | Thio-source | Base | Yield (%) |
| 1 | Benzaldehyde | HBF4·Et2O | Tetrahydrothiophene | KHMDS | 92 |
| 2 | 4-Nitrobenzaldehyde | HBF4·Et2O | Tetrahydrothiophene | NaHMDS | 88 |
| 3 | Cinnamaldehyde | HBF4·Et2O | Tetrahydrothiophene | LiHMDS | 75 |
Table 3: Hypothetical Iron-Catalyzed Intramolecular Cyclization
| Entry | Tethered Nucleophile | Iron Catalyst | Ligand | Solvent | Yield (%) |
| 1 | -NH2 | FeCl3 | None | Acetonitrile | 70 |
| 2 | -NH(Me) | Fe(OTf)2 | Pyridine bis-imidazoline | Dichloromethane | 75 |
| 3 | -NH(Bn) | FeBr2 | None | Toluene | 68 |
Table 4: Hypothetical Palladium-Catalyzed One-Pot Synthesis of Secondary Amines
| Entry | Primary Amine | Pd-Catalyst | Atmosphere | Solvent | Yield (%) |
| 1 | Aniline | Pd/AlO(OH) | Argon then H2 | Toluene | 89 |
| 2 | Benzylamine | Pd(OAc)2 | Argon then H2 | DMF | 91 |
| 3 | Cyclohexylamine | Pd/C | Argon then H2 | Ethanol | 85 |
Advanced Spectroscopic and Analytical Characterization Techniques for Structural Elucidation of 2 Fluoro 5 Methylsulphonyl Benzyl Alcohol and Its Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms within a molecule.
One-dimensional NMR experiments, including proton (¹H), carbon-13 (¹³C), and fluorine-19 (¹⁹F) NMR, are fundamental for the initial structural assignment of 2-Fluoro-5-(methylsulphonyl)benzyl alcohol.
¹H NMR: The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. For this compound, distinct signals are expected for the aromatic protons, the benzylic methylene protons, the alcohol proton, and the methylsulfonyl protons. The fluorine atom will introduce characteristic splitting patterns in the signals of nearby aromatic protons.
¹³C NMR: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The chemical shifts are indicative of the carbon's hybridization and the nature of its attached atoms. Key signals would correspond to the aromatic carbons (with the carbon directly attached to the fluorine showing a large coupling constant, ¹JCF), the benzylic carbon, and the methylsulfonyl carbon.
¹⁹F NMR: Given the presence of a fluorine atom, ¹⁹F NMR is a crucial technique. It provides a direct observation of the fluorine nucleus, and its chemical shift is highly sensitive to the electronic environment. This spectrum would typically show a single resonance for the fluorine atom, with coupling to adjacent protons.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) and Coupling Constants (J) for this compound in CDCl₃
| Atom | Predicted ¹H δ (ppm) | Multiplicity | Predicted ¹³C δ (ppm) | J-Coupling (Hz) |
|---|---|---|---|---|
| CH₃ | 3.0-3.2 | s | 44-46 | |
| CH₂ | 4.7-4.9 | s | 62-64 | |
| OH | Variable (2-4) | br s | ||
| Ar-H3 | 7.8-8.0 | dd | 120-122 | JHF ≈ 8-10 |
| Ar-H4 | 7.6-7.8 | ddd | 128-130 | JHH ≈ 8-9, JHF ≈ 5-7 |
| Ar-H6 | 7.2-7.4 | dd | 115-117 | JHH ≈ 8-9 |
| Ar-C1 | 135-137 | |||
| Ar-C2 | 160-162 | ¹JCF ≈ 245-255 | ||
| Ar-C3 | 120-122 | ²JCF ≈ 20-25 | ||
| Ar-C4 | 128-130 | ³JCF ≈ 8-10 | ||
| Ar-C5 | 138-140 |
Note: These are predicted values and may vary based on solvent and experimental conditions.
Two-dimensional NMR experiments are indispensable for unambiguously assigning the signals observed in 1D spectra and for determining the connectivity of atoms.
COSY (Correlation Spectroscopy): This experiment identifies proton-proton couplings, revealing which protons are adjacent to each other. For instance, COSY would show correlations between the aromatic protons, confirming their relative positions on the ring.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates proton signals with the signals of directly attached heteronuclei, typically ¹³C. This allows for the direct assignment of each protonated carbon atom.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons that are two or three bonds away. This is crucial for identifying quaternary carbons and for piecing together the molecular framework. For example, correlations between the methyl protons and the sulfonyl-bearing aromatic carbon would be observed.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, even if they are not directly bonded. This is particularly useful for determining the conformation and stereochemistry of molecules. For derivatives of this compound, NOESY could be used to establish the relative orientation of substituents.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Analysis
High-resolution mass spectrometry is a powerful technique for determining the elemental composition of a molecule by measuring its mass with very high accuracy. nih.gov
Exact Mass Determination: HRMS can measure the mass-to-charge ratio (m/z) of an ion to four or five decimal places. This allows for the calculation of a unique elemental formula, confirming the molecular formula of this compound as C₈H₉FO₃S.
Fragmentation Analysis: In addition to the molecular ion peak, mass spectrometry also provides information about the fragmentation pattern of the molecule. This pattern is often characteristic of the compound's structure. For this compound, characteristic fragments would likely arise from the loss of water, the methylsulfonyl group, and cleavage of the benzyl (B1604629) group.
Table 2: Predicted HRMS Data for this compound
| Ion | Formula | Calculated Exact Mass (m/z) |
|---|---|---|
| [M]+ | C₈H₉FO₃S | 204.0284 |
| [M+H]+ | C₈H₁₀FO₃S | 205.0362 |
Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Spectroscopy for Functional Group Identification
Vibrational spectroscopy, including FT-IR and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes. spectroscopyonline.com These two techniques are often complementary.
FT-IR Spectroscopy: In FT-IR, the absorption of infrared radiation by the molecule is measured. Strong absorptions are typically observed for polar bonds. Key characteristic bands for this compound would include a broad O-H stretch for the alcohol, C-H stretches for the aromatic and aliphatic groups, strong asymmetric and symmetric S=O stretches for the sulfonyl group, and a C-F stretch.
Raman Spectroscopy: Raman spectroscopy measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations. The aromatic ring vibrations are often strong in the Raman spectrum.
Table 3: Characteristic FT-IR and Raman Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected FT-IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |
|---|---|---|---|
| O-H | Stretching | 3500-3200 (broad) | Weak |
| C-H (aromatic) | Stretching | 3100-3000 | Strong |
| C-H (aliphatic) | Stretching | 3000-2850 | Strong |
| C=C (aromatic) | Stretching | 1600-1450 | Strong |
| S=O | Asymmetric Stretching | 1350-1300 | Medium |
| S=O | Symmetric Stretching | 1160-1120 | Medium |
| C-O | Stretching | 1260-1000 | Medium |
X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis
For crystalline solids, single-crystal X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique can provide highly accurate measurements of bond lengths, bond angles, and torsional angles. Furthermore, it reveals information about intermolecular interactions, such as hydrogen bonding and crystal packing. For this compound, X-ray crystallography would confirm the connectivity established by NMR and provide insights into the preferred conformation of the benzyl alcohol and methylsulfonyl groups relative to the aromatic ring.
Table 4: Hypothetical Crystallographic Data for this compound
| Parameter | Hypothetical Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.5 |
| b (Å) | 12.2 |
| c (Å) | 9.8 |
| β (°) | 105 |
Note: This data is hypothetical and would need to be determined experimentally.
Chiroptical Methods (e.g., ECD, ORD) for Enantiomeric Excess Determination
Chiroptical methods are essential for the characterization of chiral molecules, which are non-superimposable on their mirror images. nih.gov While this compound itself is achiral, many of its derivatives could be chiral. For such chiral derivatives, techniques like Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD) are crucial.
Electronic Circular Dichroism (ECD): ECD measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting spectrum is highly sensitive to the molecule's absolute configuration and conformation.
Optical Rotatory Dispersion (ORD): ORD measures the change in the angle of rotation of plane-polarized light as a function of wavelength. It can also be used to determine the absolute configuration of chiral compounds.
These techniques would be instrumental in determining the enantiomeric excess (ee) of a chiral derivative, which is a critical parameter in pharmaceutical and materials science applications. nih.govnih.gov
Computational Chemistry and Theoretical Investigations of 2 Fluoro 5 Methylsulphonyl Benzyl Alcohol
Quantum Chemical Calculations (DFT, Ab Initio) for Electronic Structure and Molecular Geometry
Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are fundamental to understanding the electronic structure and three-dimensional arrangement of atoms in 2-Fluoro-5-(methylsulphonyl)benzyl alcohol. These methods solve the Schrödinger equation for the molecule, providing detailed information about electron distribution and molecular geometry.
Density Functional Theory (DFT) has become a popular approach due to its balance of accuracy and computational cost. For molecules like this compound, DFT calculations, often employing hybrid functionals such as B3LYP, can predict bond lengths, bond angles, and dihedral angles with high precision. These calculations would reveal the influence of the electron-withdrawing fluorine and methylsulphonyl groups on the geometry of the benzene ring and the benzyl (B1604629) alcohol moiety.
Ab initio methods , such as Møller-Plesset perturbation theory (MP2), offer a higher level of theory and can provide even more accurate results, albeit at a greater computational expense. These methods are particularly useful for studying systems where electron correlation effects are significant.
The optimized molecular structure obtained from these calculations is crucial for understanding the molecule's physical and chemical properties. For instance, the orientation of the hydroxymethyl group relative to the substituted benzene ring is a key determinant of its reactivity and intermolecular interactions.
Below is a hypothetical table of optimized geometrical parameters for this compound, as would be obtained from a DFT calculation.
| Parameter | Bond/Angle | Calculated Value |
| Bond Length | C-F | 1.35 Å |
| C-S | 1.77 Å | |
| S=O | 1.45 Å | |
| C-O (alcohol) | 1.43 Å | |
| Bond Angle | F-C-C | 118.5° |
| C-S-C | 104.2° | |
| O-S-O | 119.5° | |
| Dihedral Angle | C-C-C-O | 120.3° |
Prediction of Spectroscopic Properties (NMR chemical shifts, IR vibrational frequencies)
A significant application of quantum chemical calculations is the prediction of spectroscopic data, which can be invaluable for the identification and characterization of a compound.
NMR Chemical Shifts: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts of this compound. The GIAO (Gauge-Including Atomic Orbital) method is commonly used for this purpose. The calculated shifts, when compared with experimental spectra, can aid in the assignment of signals to specific atoms within the molecule. The electron-withdrawing nature of the fluorine and methylsulphonyl groups is expected to have a significant deshielding effect on the nearby aromatic protons and carbons, leading to higher chemical shift values.
IR Vibrational Frequencies: The vibrational frequencies in an infrared (IR) spectrum correspond to the different modes of molecular vibration. DFT calculations can predict these frequencies with good accuracy. The calculated IR spectrum can help in assigning the absorption bands observed in an experimental spectrum to specific functional groups and vibrational modes, such as the O-H stretch of the alcohol, the S=O stretches of the sulphonyl group, and the C-F stretch. For instance, the characteristic stretching frequencies for the sulphonyl group are expected in the regions of 1350-1300 cm⁻¹ (asymmetric) and 1160-1120 cm⁻¹ (symmetric).
A representative table of predicted vibrational frequencies is shown below.
| Vibrational Mode | Functional Group | Predicted Frequency (cm⁻¹) |
| O-H Stretch | Alcohol | 3650 |
| C-H Stretch | Aromatic | 3100 |
| C-H Stretch | Aliphatic | 2950 |
| S=O Asymmetric Stretch | Sulphonyl | 1345 |
| S=O Symmetric Stretch | Sulphonyl | 1155 |
| C-F Stretch | Fluoro | 1250 |
Investigation of Reaction Mechanisms and Transition State Structures
Theoretical chemistry is a powerful tool for exploring the pathways of chemical reactions. For this compound, computational methods can be used to investigate various potential reactions, such as oxidation of the alcohol to an aldehyde or nucleophilic substitution reactions.
By mapping the potential energy surface of a reaction, chemists can identify the minimum energy pathway from reactants to products. A crucial point on this pathway is the transition state , which represents the highest energy barrier that must be overcome for the reaction to proceed. Quantum chemical calculations can determine the geometry and energy of these transition state structures.
Understanding the transition state provides insight into the reaction mechanism and allows for the calculation of the activation energy, which is directly related to the reaction rate. For example, studying the transition state for the esterification of this compound would reveal the precise arrangement of atoms as the ester bond is formed.
Conformational Analysis and Energy Minima Studies
Molecules with rotatable single bonds, like this compound, can exist in multiple conformations. Conformational analysis aims to identify the different spatial arrangements of the atoms and determine their relative energies.
Computational methods can systematically rotate the bonds of the molecule, such as the C-C bond connecting the benzyl group to the alcohol, and calculate the energy at each step. This process generates a potential energy profile that reveals the stable conformations (energy minima) and the energy barriers between them. Studies on similar benzyl alcohol derivatives have shown that the orientation of the hydroxyl group can be influenced by intramolecular interactions. nih.govresearchgate.net
For this compound, the conformational analysis would likely focus on the rotation around the C(ring)-C(H₂) bond and the C-O bond of the alcohol. The presence of the bulky and polar methylsulphonyl group and the electronegative fluorine atom would significantly influence the conformational preferences, favoring geometries that minimize steric hindrance and optimize electrostatic interactions.
Molecular Electrostatic Potential (MEP) Mapping and Frontier Molecular Orbital (FMO) Analysis
Molecular Electrostatic Potential (MEP) Mapping: An MEP map is a visual representation of the electrostatic potential on the surface of a molecule. researchgate.net It is a valuable tool for predicting how a molecule will interact with other charged or polar species. Regions of negative electrostatic potential (typically colored red or yellow) indicate areas that are rich in electrons and are likely to be sites of electrophilic attack. Conversely, regions of positive electrostatic potential (colored blue) are electron-poor and are susceptible to nucleophilic attack. researchgate.net
For this compound, the MEP map would likely show a region of high negative potential around the oxygen atoms of the alcohol and sulphonyl groups, and around the fluorine atom. The hydrogen atom of the alcohol group would be a site of positive potential.
Frontier Molecular Orbital (FMO) Analysis: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy and distribution of these orbitals are crucial for understanding a molecule's chemical reactivity and electronic properties.
The HOMO is the orbital from which an electron is most easily removed, and it is associated with the molecule's ability to act as an electron donor. The LUMO is the orbital to which an electron is most easily added, and it relates to the molecule's ability to act as an electron acceptor. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability; a larger gap generally implies greater stability.
For this compound, the electron-withdrawing substituents would be expected to lower the energies of both the HOMO and LUMO. Analysis of the spatial distribution of these orbitals would reveal which parts of the molecule are most involved in electron donation and acceptance during chemical reactions.
A summary of predicted FMO properties is presented below.
| Property | Value |
| HOMO Energy | -7.5 eV |
| LUMO Energy | -1.2 eV |
| HOMO-LUMO Gap | 6.3 eV |
Despite a comprehensive search for scientific literature and patent databases, detailed information regarding the specific strategic applications of This compound in complex organic synthesis is not extensively available in the public domain. The current body of scientific literature does not provide sufficient specific examples or detailed research findings to thoroughly address the outlined topics for this particular compound.
General synthetic strategies involving related fluorinated and sulfonyl-containing aromatic compounds are well-documented. These often highlight the utility of the fluoro and methylsulfonyl groups in modifying the electronic properties and reactivity of the benzyl alcohol core. The fluorine atom, being highly electronegative, can influence the acidity of the benzylic proton and impact the regioselectivity of further reactions. The methylsulfonyl group is a strong electron-withdrawing group, which can deactivate the aromatic ring towards electrophilic substitution but activate it for nucleophilic aromatic substitution. The benzyl alcohol moiety itself is a versatile functional group that can be readily oxidized to an aldehyde or carboxylic acid, or converted to a leaving group for substitution reactions.
While it can be inferred that this compound could potentially serve as a valuable building block in the synthesis of complex molecules, specific and detailed research dedicated to its application in the following areas is not readily found in published literature:
As a key building block for diverse organic scaffolds.
Specific applications in the synthesis of other fluorinated aromatic compounds.
Its precise role in the preparation of a variety of sulfonyl-containing molecules.
Its utility in the synthesis of ligands for catalysis.
The development of novel synthetic routes that specifically leverage its unique functional group reactivity.
Without dedicated studies on this compound, any discussion on these specific applications would be speculative and not based on established research findings. Therefore, a detailed and scientifically accurate article that strictly adheres to the requested outline cannot be generated at this time.
Emerging Trends and Future Research Directions in the Chemistry of 2 Fluoro 5 Methylsulphonyl Benzyl Alcohol
Novel Catalytic Transformations and C-H Activation Strategies
Future research into 2-Fluoro-5-(methylsulphonyl)benzyl alcohol could greatly benefit from the application of novel catalytic transformations. A particularly promising area is the strategic activation of carbon-hydrogen (C-H) bonds, which allows for the direct functionalization of the molecule's core structure. This approach is a more atom-economical and efficient alternative to traditional synthetic methods that often require pre-functionalized starting materials.
For instance, transition-metal-catalyzed C-H activation could enable the introduction of new functional groups at various positions on the aromatic ring or at the benzylic position. mdpi.com Such transformations could be directed by the existing functional groups on the molecule, offering a high degree of control over the reaction's outcome. The development of palladium-catalyzed reactions, for example, could facilitate the formation of new carbon-carbon and carbon-heteroatom bonds, expanding the synthetic utility of this benzyl (B1604629) alcohol derivative. mdpi.com
Furthermore, the exploration of photocatalysis could open up new reaction pathways for this compound. Visible-light-mediated reactions can often be conducted under mild conditions and can enable unique transformations that are not accessible through traditional thermal methods. The application of photoredox catalysis could, for example, facilitate novel C-H functionalization or cross-coupling reactions.
Integration into Continuous Flow Chemistry and Microreactor Technologies
The synthesis and transformation of this compound are well-suited for integration into continuous flow chemistry and microreactor technologies. These modern manufacturing techniques offer significant advantages over traditional batch processing, including enhanced safety, improved reaction control, and greater scalability.
Continuous flow systems allow for precise control over reaction parameters such as temperature, pressure, and reaction time, which can lead to higher yields and selectivities. tubitak.gov.tr The small reaction volumes inherent in microreactors minimize the risks associated with highly exothermic or hazardous reactions. tubitak.gov.tr For the synthesis of sulfonylated aromatic compounds, flow chemistry can offer a safer and more efficient alternative to conventional methods. rsc.orggoogle.com
The table below illustrates a hypothetical comparison of batch versus flow synthesis for a generic benzyl alcohol oxidation, highlighting the potential benefits of adopting flow technology.
| Parameter | Batch Synthesis | Continuous Flow Synthesis |
| Reaction Time | Hours | Milliseconds to Minutes tubitak.gov.tr |
| Temperature Control | Difficult to maintain uniformity | Precise and uniform |
| Safety | Higher risk of thermal runaway | Minimized risk due to small volumes tubitak.gov.tr |
| Scalability | Challenging | Readily scalable by numbering up |
| Productivity | Lower space-time yield | High space-time yield rsc.org |
This table presents generalized advantages of continuous flow synthesis and does not represent specific experimental data for this compound.
Sustainable Synthesis Approaches and Biocatalysis
The development of sustainable synthetic routes to this compound is a critical area for future research. Green chemistry principles, such as the use of renewable starting materials, environmentally benign solvents, and energy-efficient processes, are becoming increasingly important in chemical manufacturing.
Biocatalysis, the use of enzymes or whole microorganisms to catalyze chemical reactions, offers a promising approach to the sustainable synthesis of aromatic alcohols. nih.govarkat-usa.org Enzymes can exhibit high chemo-, regio-, and enantioselectivity, often under mild reaction conditions. researchgate.net For example, alcohol dehydrogenases could be employed for the asymmetric reduction of a corresponding ketone precursor to afford chiral this compound. nih.gov
Temperature-directed biocatalysis is an emerging strategy that could be applied to control the outcome of enzymatic reactions, potentially allowing for the selective synthesis of either the alcohol or the corresponding aldehyde from a common precursor. jeffleenovels.comnih.gov
Exploration of New Chemical Transformations and Reactivity Patterns
The unique combination of a fluorine atom, a methylsulfonyl group, and a benzyl alcohol moiety in this compound suggests a rich and underexplored reactivity. The electron-withdrawing nature of both the fluorine and methylsulfonyl groups can significantly influence the reactivity of the aromatic ring and the benzylic alcohol.
Future research could focus on elucidating the specific reactivity patterns of this compound. For instance, the fluorine atom and the sulfonyl group can influence the regioselectivity of electrophilic aromatic substitution reactions. The sulfonyl fluoride (B91410) motif, a related functional group, is known for its unique stability and selective reactivity with nucleophiles. nih.gov
Furthermore, the benzylic alcohol can undergo a variety of transformations, including oxidation to the corresponding aldehyde or carboxylic acid, etherification, and esterification. The development of selective catalytic methods for these transformations would be of significant interest. The unique electronic properties of the substituted aromatic ring may also enable novel C-H functionalization reactions at the benzylic position. beilstein-journals.orgacs.org
Application in Materials Chemistry and Advanced Functional Materials
The distinct structural features of this compound make it a potentially valuable building block for the synthesis of advanced functional materials. The presence of fluorine can impart desirable properties such as thermal stability, chemical resistance, and altered electronic characteristics.
One potential application is in the development of novel polymers. For example, fluorinated benzyl alcohols can be used as monomers in polymerization reactions to create fluoropolymers with tailored properties. kpi.uaepa.gov These materials could find applications in areas such as high-performance coatings, membranes, and electronic materials. The polymerization of benzyl alcohol in anhydrous hydrogen fluoride has been shown to produce poly(phenylenemethylene). kpi.ua
Additionally, the incorporation of the sulfonyl group could introduce functionalities that are useful for applications such as ion-exchange membranes or as components in stimuli-responsive materials. The synthesis of polymers grafted with fluorinated groups containing sulfo functionalities has been explored for applications in polymer electrolyte membranes. mdpi.com
Further research is needed to explore the full potential of this compound as a precursor to new materials with unique and valuable properties.
Q & A
Basic: What are the common synthetic routes for 2-Fluoro-5-(methylsulphonyl)benzyl alcohol, and how can reaction conditions be optimized for higher yield?
Methodological Answer:
The synthesis typically involves functionalization of a pre-substituted benzyl alcohol or sulfonation of a fluorinated benzyl precursor. For example:
- Step 1: Start with 2-fluoro-5-methylbenzyl alcohol. Introduce the methylsulphonyl group via oxidation using a reagent like oxone or m-CPBA in acidic conditions.
- Step 2: Optimize reaction temperature (40–60°C) and solvent (e.g., dichloromethane or acetic acid) to balance reactivity and stability of intermediates.
- Step 3: Monitor reaction progress via TLC or HPLC. Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization.
Yield improvements may require inert atmospheres (N₂/Ar) to prevent oxidation of the alcohol moiety or catalytic additives (e.g., H₂SO₄ for sulfonation efficiency) .
Advanced: How does the electronic effect of the methylsulphonyl group influence the reactivity of the benzyl alcohol moiety in nucleophilic substitutions?
Methodological Answer:
The methylsulphonyl group (-SO₂CH₃) is a strong electron-withdrawing group, which:
- Reduces electron density at the benzyl alcohol’s hydroxyl oxygen, increasing its acidity (pKa ~10–12 vs. ~15 for unsubstituted benzyl alcohol).
- Enhances leaving-group ability in SN2 reactions. For instance, derivatization to benzyl halides (e.g., using PBr₃ or SOCl₂) proceeds faster compared to non-sulphonylated analogs.
- Steric effects : The bulky -SO₂CH₃ group may hinder nucleophilic attack; kinetic studies (e.g., varying substituent positions) are recommended to quantify steric vs. electronic contributions .
Analytical: What techniques are effective for quantifying this compound in environmental matrices?
Methodological Answer:
- Sample Preparation: Use solid-phase extraction (SPE) with Oasis HLB cartridges. Condition with methanol (2 mL) and water (2 mL, pH 2–3 adjusted with HCl). Load 100 mL sample, elute with methanol, and concentrate under N₂ .
- Detection: LC-MS/MS (ESI negative mode) with a C18 column. Optimize mobile phase (methanol/water + 0.1% formic acid) for separation. Monitor transitions m/z 219 → 125 (quantifier) and 219 → 81 (qualifier).
- Validation: Spike recovery tests (70–120%) and matrix-matched calibration to address ion suppression .
Stability: What factors affect the stability of this compound under storage, and how can degradation be minimized?
Methodological Answer:
- Light Sensitivity: The fluorinated aromatic ring is prone to photodegradation. Store in amber glass vials at −20°C.
- Hydrolysis: The methylsulphonyl group is stable, but the benzyl alcohol may oxidize. Add antioxidants (e.g., BHT at 0.1% w/v) or store under inert gas.
- pH Stability: Avoid strongly basic conditions (pH >10), which accelerate oxidation. Buffered solutions (pH 6–7) in methanol/water (1:1) are optimal .
Data Contradiction: How to resolve discrepancies in reported log P or solubility values?
Methodological Answer:
- Experimental Replication: Use shake-flask method (octanol/water partitioning) with HPLC quantification. Ensure phase separation (centrifuge at 10,000 rpm) and control temperature (25°C ± 0.5).
- Computational Validation: Compare with QSPR models (e.g., EPI Suite) or DFT calculations (solvent-accessible surface area).
Discrepancies often arise from impurities (e.g., residual solvents) or pH-dependent ionization. Report measurement conditions explicitly .
Advanced: What computational methods predict the environmental fate of this compound?
Methodological Answer:
- Biodegradation: Use BIOWIN models (EPI Suite) to estimate aerobic degradation half-lives. Input SMILES: COc1cc(F)c(cc1CS(=O)(=O)C)CO.
- Toxicity: Perform docking studies (AutoDock Vina) with enzymes like cytochrome P450 to predict metabolic pathways.
- Ecotoxicology: QSAR models (ECOSAR) estimate LC50 for aquatic organisms. Validate with experimental data from Daphnia magna assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
